2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0760159
InChI: InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19)
SMILES: C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N
Molecular Formula: C12H10N6O2S2
Molecular Weight: 334.4 g/mol

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC0760159

Molecular Formula: C12H10N6O2S2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide -

Specification

Molecular Formula C12H10N6O2S2
Molecular Weight 334.4 g/mol
IUPAC Name 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Standard InChI InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19)
Standard InChI Key DRGDTXGEJXZDJV-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N
SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N
Canonical SMILES C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator